REACTION_CXSMILES
|
C([NH:8][C:9]1[C:14]([F:15])=[C:13]([O:16][CH3:17])[CH:12]=[C:11]([O:18][CH3:19])[C:10]=1[F:20])C1C=CC=CC=1.[H][H]>C1COCC1.[OH-].[OH-].[Pd+2]>[F:15][C:14]1[C:13]([O:16][CH3:17])=[CH:12][C:11]([O:18][CH3:19])=[C:10]([F:20])[C:9]=1[NH2:8] |f:3.4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=CC(=C1F)OC)OC)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the catalyst washed with THF (2×15 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from heptane (10 mL) and toluene (4.5 mL)
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
WASH
|
Details
|
The crystals were washed with heptane (2×10 ML) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C(=C(C=C1OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.4 mmol | |
AMOUNT: MASS | 3.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |